molecular formula C16H20N2O6S B2555180 5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1428349-71-6

5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2555180
CAS RN: 1428349-71-6
M. Wt: 368.4
InChI Key: PHUGSUWWUOLEGO-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,5-dioxa-9-azaspiro[5.5]undecane moiety . This is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom .

Scientific Research Applications

Synthesis and Derivatives

Prins Cascade Cyclization for Synthesis : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's utility in the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization, demonstrating its significance in synthetic organic chemistry (Reddy et al., 2014).

Crystal Structure and Thermodynamic Properties : A study on the crystal structure and thermodynamic properties of a closely related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, revealed insights into its molecular structure and properties, emphasizing the importance of structural analysis in understanding the physical and chemical behaviors of such compounds (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Mechanisms

Regioselectivity of Acylation : Research on the effect of base and acyl chloride on the regioselectivity of acylation of a related spiro compound elucidated the influence of reactant choice on product formation, contributing to the understanding of reaction mechanisms in organic synthesis (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Applications in Material Science

Chiral Separation and Configuration Determination : The chiral separation of spiro-compounds and determination of their configuration has implications in pharmaceuticals, demonstrating the relevance of these compounds in developing drugs with specific enantiomeric properties (Liang, Guo, Liu, & Wei, 2008).

Photochemical and Thermal Rearrangements : A study on the photochemical and thermal rearrangement of oxaziridines provided evidence supporting the stereoelectronic theory, which explains the regioselectivities observed in these reactions, indicating the compound's role in understanding reaction dynamics (Lattes et al., 1982).

properties

IUPAC Name

5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-17-13-11-12(3-4-14(13)24-15(17)19)25(20,21)18-7-5-16(6-8-18)22-9-2-10-23-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUGSUWWUOLEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

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